

Biological activity of Tead-IN-10 inhibitor

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Compound of Interest

Compound Name: *Tead-IN-10*

Cat. No.: *B15543252*

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An In-depth Technical Guide on the Biological Activity of **Tead-IN-10**

Introduction

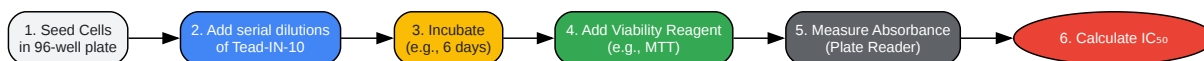
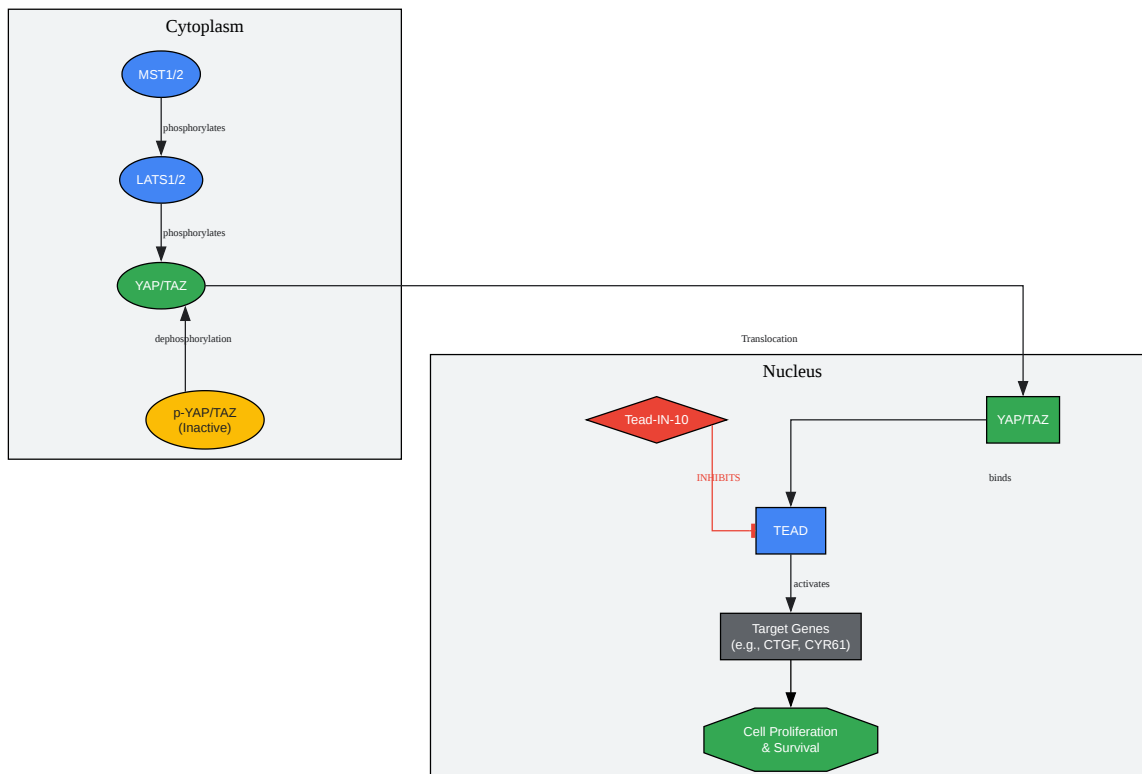
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are crucial downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tissue homeostasis.[1][2][3] In a state of pathway dysregulation, often observed in various cancers, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), translocate to the nucleus and bind to TEAD proteins.[1][4] This interaction drives the expression of genes that promote cell growth, proliferation, and survival, contributing to tumorigenesis. Because YAP/TAZ are considered challenging drug targets, TEAD proteins have emerged as an attractive alternative for therapeutic intervention. **Tead-IN-10** is a covalent inhibitor that selectively targets TEAD transcription factors, offering a potent tool for cancer research and potential therapeutic development.

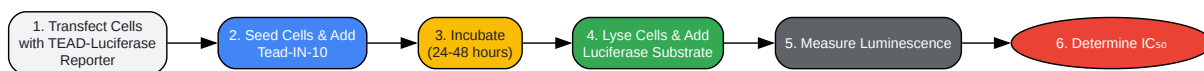
Mechanism of Action

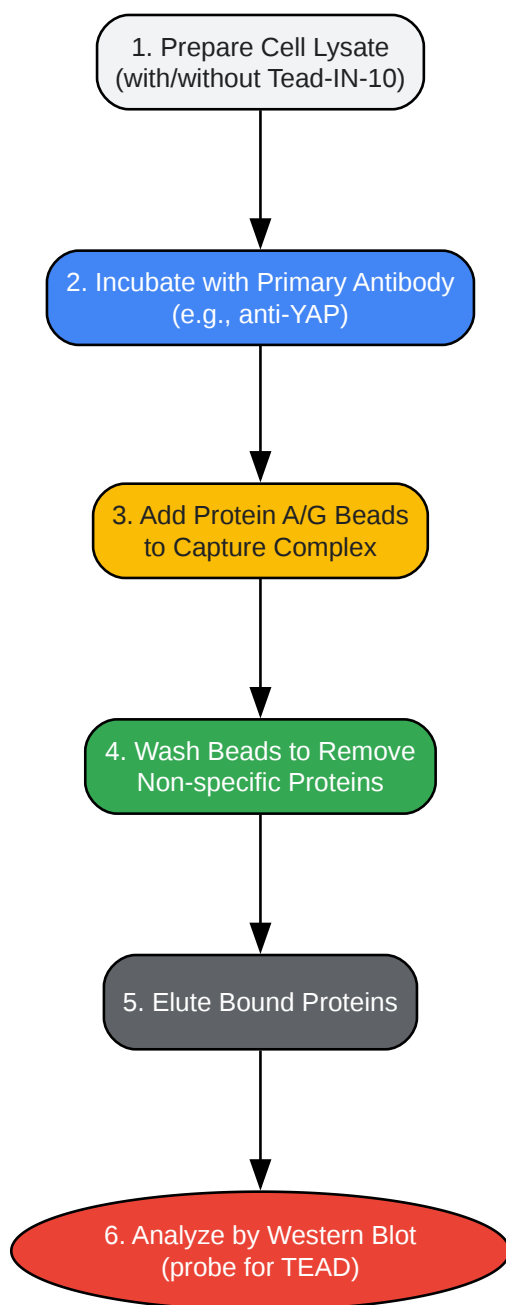
Tead-IN-10 functions as a covalent inhibitor of TEAD proteins. This mode of action involves the formation of a stable, irreversible bond with the target protein, leading to enhanced selectivity and potency. By covalently binding to TEAD, **Tead-IN-10** effectively disrupts the interaction between TEAD and its co-activators YAP and TAZ. This disruption is the core mechanism by which it suppresses the aberrant gene transcription characteristic of defective Hippo signaling.

Hippo Signaling Pathway and Tead-IN-10 Intervention

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by sequestering them in the cytoplasm. When the pathway is inactive, unphosphorylated YAP/TAZ move into the nucleus, bind to TEADs, and initiate transcription of target genes. **Tead-IN-10** intervenes at this final step, preventing the TEAD-YAP/TAZ complex from driving gene expression.







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